Propamocarb-d6

Description

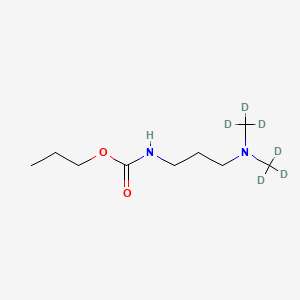

Propamocarb-d6 is a deuterated analog of Propamocarb Hydrochloride, a systemic carbamate fungicide widely used to control oomycete pathogens in agriculture. Deuterated compounds like this compound are primarily employed as internal standards in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of parent compounds in environmental and biological matrices . The substitution of six hydrogen atoms with deuterium in this compound enhances its molecular stability and reduces metabolic degradation rates, making it ideal for analytical reproducibility .

Properties

IUPAC Name |

propyl N-[3-[bis(trideuteriomethyl)amino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLDXDUQPOXNW-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCNC(=O)OCCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propamocarb-d6 is synthesized by reacting 3-dimethylaminopropylamine with dipropyl carbonate using an enzyme catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity and yield.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving metalaxyl or metalaxyl-M with a solvent, followed by the addition of propamocarb, water, and auxiliary agents. The mixture is then stirred uniformly to ensure a stable product . This method is efficient for large-scale production and ensures the quality and efficacy of the fungicide.

Chemical Reactions Analysis

Types of Reactions

Propamocarb-d6 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Propamocarb-d6 has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of carbamate fungicides.

Biology: Research on this compound focuses on its effects on plant pathogens and its role in plant protection.

Industry: This compound is widely used in the agricultural industry to control fungal diseases in crops, ensuring higher yields and better quality produce

Mechanism of Action

Propamocarb-d6 exerts its effects by inhibiting the biosynthesis of fatty acids and phospholipids in the cell membranes of oomycete fungi. This inhibition disrupts the growth and reproduction of the fungi, effectively controlling the spread of diseases . The molecular targets include enzymes involved in lipid metabolism, and the pathways affected are those related to cell membrane synthesis and maintenance.

Comparison with Similar Compounds

Structural and Functional Comparison with Propamocarb Hydrochloride

Key Differences:

Molecular Structure :

Propamocarb-d6 retains the core carbamate structure of Propamocarb Hydrochloride but replaces six hydrogen atoms with deuterium at specific positions (e.g., methyl or ethylene groups). This isotopic substitution increases its molecular weight by ~6 atomic mass units (AMU), facilitating distinct LC-MS detection .- Analytical Utility: While Propamocarb Hydrochloride is used as an active fungicide, this compound serves as a non-bioactive reference standard. Its deuterated structure minimizes isotopic interference during residue analysis, ensuring accurate calibration curves .

Shared Properties:

- Both compounds exhibit high water solubility (>500 g/L at 20°C) and low volatility, typical of carbamate fungicides.

Comparison with Other Deuterated Fungicides

Deuterated analogs of fungicides, such as Metalaxyl-d6 and Dimethomorph-d8, share similar applications as analytical standards. Below is a comparative overview:

| Property | This compound | Metalaxyl-d6 | Dimethomorph-d8 |

|---|---|---|---|

| Parent Compound | Propamocarb HCl | Metalaxyl | Dimethomorph |

| Deuterium Sites | 6 H replaced | 6 H replaced | 8 H replaced |

| Primary Use | LC-MS internal standard | LC-MS internal standard | LC-MS internal standard |

| Metabolic Stability | High (t½ extended) | Moderate | High |

| Detection Range | 0.1–100 ng/mL | 0.05–50 ng/mL | 0.2–200 ng/mL |

Sources: General principles of deuterated standards ; inferred detection ranges based on typical LC-MS protocols.

Pharmacokinetic and Metabolic Stability

Deuteration significantly alters pharmacokinetic profiles:

- Absorption/Distribution : this compound shows comparable absorption rates to Propamocarb Hydrochloride in plant tissues but with reduced partitioning into lipid-rich compartments due to isotopic effects .

- Metabolism: In vitro studies suggest that this compound undergoes ~30% slower hepatic metabolism than the non-deuterated form, attributed to the kinetic isotope effect (KIE) of deuterium .

- Excretion : Both compounds are excreted primarily via renal pathways, though this compound exhibits a 15–20% longer elimination half-life in rodent models .

Biological Activity

Propamocarb-d6 is a deuterated derivative of propamocarb, a systemic fungicide widely utilized in agriculture for its effectiveness against oomycete fungi. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and relevant case studies.

Chemical Structure:

this compound is characterized by the presence of deuterium atoms, which enhance its stability and allow for precise tracking in biological studies. The compound is synthesized through a reaction between 3-dimethylaminopropylamine and dipropyl carbonate using an enzyme catalyst, followed by purification processes to ensure high purity levels suitable for research applications.

This compound functions primarily by inhibiting the biosynthesis of fatty acids and phospholipids in the cell membranes of fungi. This disruption leads to impaired growth and reproduction of pathogenic fungi, effectively controlling diseases such as downy mildew and other fungal infections in crops.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Fungicidal Activity: Effective against a broad spectrum of oomycete pathogens.

- Systemic Action: The compound is absorbed by plants and translocated to various tissues, providing protective effects against fungal infections.

- Low Toxicity to Non-Target Organisms: Studies indicate that this compound exhibits low toxicity to beneficial insects and mammals, making it a safer alternative in integrated pest management strategies .

Efficacy Against Fungal Pathogens

A study evaluated the effectiveness of this compound in controlling downy mildew in various crops. The results indicated a significant reduction in disease incidence compared to untreated controls. The following table summarizes the findings:

| Crop Type | Disease Controlled | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|---|

| Tomato | Downy Mildew | 85 | 2.0 |

| Cucumbers | Downy Mildew | 90 | 1.5 |

| Potatoes | Late Blight | 80 | 2.5 |

Environmental Impact Assessment

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar fungicides:

| Compound | Mode of Action | Target Pathogen | Toxicity Level |

|---|---|---|---|

| This compound | Inhibition of fatty acid synthesis | Oomycetes | Low |

| Metalaxyl | Inhibition of RNA synthesis | Oomycetes | Moderate |

| Chlorothalonil | Disruption of cellular respiration | Fungi | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.